molecular formula C19H16BrF2N3OS B4350069 7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350069
M. Wt: 452.3 g/mol
InChI Key: PCTJGBIIKURQQS-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a bromophenyl group, a cyclopentyl group, and a difluoromethyl group, along with a mercapto group attached to the pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine core. The synthetic route may include the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using brominating agents such as N-bromosuccinimide (NBS).

    Attachment of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides.

    Incorporation of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents.

    Addition of the Mercapto Group: The mercapto group can be introduced through thiolation reactions using thiolating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or alkoxides.

    Addition: The difluoromethyl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Modulation of Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways.

    Induction of Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.

The specific molecular targets and pathways involved depend on the biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    Pyrimidifen: An acaricide with a pyrimidine core, but without the difluoromethyl and mercapto groups.

    Flupentiofenox: A trifluoroethyl thioether acaricide with a different core structure.

    Triazole-Pyrimidine Hybrids: Compounds with a triazole and pyrimidine core, studied for their neuroprotective and anti-inflammatory properties.

Properties

IUPAC Name

7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF2N3OS/c20-11-7-5-10(6-8-11)14-9-13(16(21)22)15-17(23-14)25(12-3-1-2-4-12)19(27)24-18(15)26/h5-9,12,16H,1-4H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTJGBIIKURQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
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7-(4-bromophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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